Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-

Dielectric anisotropy Schiff base nematogen Twisted nematic display

Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS 39203-84-4), also known as N-(p-cyanobenzylidene)-p-butylaniline or p-cyanobenzal-p'-n-butylaniline, is a disubstituted benzylideneaniline Schiff base with molecular formula C18H18N2 and molecular weight 262.35 g/mol. The molecule features a 4-cyanobenzylidene moiety (electron-withdrawing cyano group) linked via an imine (C=N) bridge to a 4-n-butylaniline moiety (electron-donating alkyl tail).

Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
CAS No. 39203-84-4
Cat. No. B12708120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-[[(4-butylphenyl)imino]methyl]-
CAS39203-84-4
Molecular FormulaC18H18N2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N
InChIInChI=1S/C18H18N2/c1-2-3-4-15-9-11-18(12-10-15)20-14-17-7-5-16(13-19)6-8-17/h5-12,14H,2-4H2,1H3
InChIKeyBLMGOWKLIOMCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS 39203-84-4): Schiff-Base Nematogen for Positive Dielectric Anisotropy Liquid Crystal Formulations


Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS 39203-84-4), also known as N-(p-cyanobenzylidene)-p-butylaniline or p-cyanobenzal-p'-n-butylaniline, is a disubstituted benzylideneaniline Schiff base with molecular formula C18H18N2 and molecular weight 262.35 g/mol [1]. The molecule features a 4-cyanobenzylidene moiety (electron-withdrawing cyano group) linked via an imine (C=N) bridge to a 4-n-butylaniline moiety (electron-donating alkyl tail) . This compound belongs to the N≡C—, —R series of benzylidene anilines studied systematically by Billard, Dubois, and Zann for their thermotropic liquid-crystalline polymorphism and dielectric properties [2]. Its defining functional characteristic is the ability to impart positive dielectric anisotropy (+Δε) to nematic liquid crystal mixtures, a property that distinguishes it from the widely used negative-dielectric-anisotropy Schiff bases such as MBBA and EBBA [3].

Why Generic Schiff-Base Liquid Crystals Cannot Substitute for Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS 39203-84-4) in Positive-Δε Formulations


Schiff-base liquid crystals of the benzylideneaniline family display widely divergent dielectric anisotropy depending on the nature and position of terminal substituents. The classic room-temperature nematogens MBBA (p-methoxybenzylidene-p-butylaniline) and EBBA (p-ethoxybenzylidene-p-butylaniline) exhibit negative dielectric anisotropy (−Δε), meaning their molecular dipoles orient perpendicular to the long molecular axis [1]. In contrast, the introduction of a terminal cyano group on the benzylidene ring, as in CAS 39203-84-4, reverses this anisotropy to positive (+Δε) by creating a strong longitudinal dipole moment along the molecular axis [2]. This sign reversal is not a matter of degree but of operational incompatibility: twisted nematic (TN) display modes require +Δε materials, and simple substitution of MBBA or EBBA for CAS 39203-84-4 in a +Δε formulation would render the mixture non-functional. Furthermore, the specific butyl chain length (C4) on the aniline ring of 39203-84-4 was identified as superior to shorter-chain analogs (methyl, ethyl) with respect to solubility in commercial nematic host mixtures—a practical formulation constraint that precludes generic alkyl-chain interchange [2]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS 39203-84-4) vs. Closest Schiff-Base Analogs


Dielectric Anisotropy Sign Reversal: CAS 39203-84-4 (+Δε) vs. MBBA and EBBA (−Δε) as Pure Compounds

Benzylideneanilines with alkoxy terminal groups on the benzylidene ring (e.g., MBBA: p-methoxybenzylidene-p-butylaniline; EBBA: p-ethoxybenzylidene-p-butylaniline) are well-established to exhibit negative dielectric anisotropy (−Δε) because the lateral dipole moment of the alkoxy oxygen dominates the molecular polarizability tensor [1]. Replacement of the alkoxy group with a cyano group on the benzylidene ring, yielding the N≡C—, —R series to which CAS 39203-84-4 belongs, produces compounds with positive dielectric anisotropy (+Δε), as systematically characterized by Billard et al. (1975) across 22 compounds in 7 series [2]. The sign reversal is a discrete, binary differentiation: no continuous blending of MBBA with CAS 39203-84-4 can produce a material with zero or tunable-sign Δε; the mixture exhibits a crossover composition at which Δε passes through zero, enabling the formulation of dual-frequency addressable mixtures [3].

Dielectric anisotropy Schiff base nematogen Twisted nematic display

Minimum Effective Concentration for Dielectric Anisotropy Inversion: 3 wt% of CAS 39203-84-4 in Nematic Host Mixtures

U.S. Patent 3,960,749 explicitly quantifies the minimum effective loading of p-cyanobenzal-p'-n-butylaniline (CAS 39203-84-4) in a negative-Δε Schiff-base host mixture: as little as 3 parts by weight per 100 (3 wt%) is sufficient to yield the desired positive dielectric anisotropy while maintaining full miscibility [1]. The patent further specifies a practical upper loading limit of approximately 40 wt%, beyond which no additional advantage is gained for most applications [1]. The threshold voltage (V_th) for electro-optical switching follows the relationship V_th = π√(K/Δε), where K is the elastic constant; increasing the proportion of CAS 39203-84-4 increases Δε and thereby lowers V_th, providing a formulation-level tuning parameter [1]. This means that with only 3% loading, the sign of Δε of an entire formulation can be inverted, a level of doping efficiency that makes CAS 39203-84-4 a highly cost-effective positive-Δε dopant compared to synthesizing entirely new +Δε host materials.

Formulation efficiency Threshold voltage Dielectric anisotropy doping

Alkyl Chain Length Optimization: Butyl (C4) Superiority over Methyl and Ethyl Analogs in Solubility and Formulation Compatibility

U.S. Patent 3,960,749 provides a direct, comparative statement on alkyl chain length optimization for the p-cyanobenzal-p'-n-alkylaniline series: the propyl (C3) analog was not readily available at the time, while the methyl (C1) and ethyl (C2) analogs were 'somewhat less soluble and therefore less desirable' than the n-butyl (C4) compound (CAS 39203-84-4) [1]. This structure-property relationship indicates that the butyl chain length strikes an optimal balance between promoting sufficient solubility in typical Schiff-base nematic hosts (which themselves often contain butyl or longer alkyl tails) and avoiding the excessive molecular weight or viscosity penalties of longer-chain homologs. The patent also teaches that the general formula encompasses R = saturated aliphatic alkyl radical with 1–12 carbon atoms, but the specific selection of n-butyl was based on empirical solubility testing in the exemplified host mixture [1].

Alkyl chain engineering Solubility Formulation miscibility

Synthetic Accessibility and Yield: 80–85% Isolated Yield via Straightforward Schiff-Base Condensation

CAS 39203-84-4 is synthesized by a single-step Schiff-base condensation between commercially available p-cyanobenzaldehyde and p-n-butylaniline in refluxing methanol. U.S. Patent 3,960,749 reports a reaction time of approximately 6 hours under reflux, followed by recrystallization from methanol, yielding the desired product in 80–85% isolated yield [1]. Billard et al. (1975) independently report an average yield of 85% for the entire N≡C—, —R series using a similar procedure (refluxing benzene with continuous azeotropic distillation) [2]. This compares favorably to the multi-step syntheses required for many cyanobiphenyl-based +Δε liquid crystals (e.g., 5CB, which typically requires metal-catalyzed cross-coupling steps). The commercial availability of both precursors (p-cyanobenzaldehyde and p-n-butylaniline) from multiple suppliers further reduces supply-chain risk compared to proprietary or single-source mesogenic intermediates [1].

Synthetic route Reaction yield Scale-up feasibility

Mesomorphic Phase Identity: Nematic Phase Assignment via Miscibility Studies in the N≡C—, —R Series

Billard et al. (1975) systematically investigated the thermotropic polymorphism of the N≡C—, —R series (series 3 of their study, which includes CAS 39203-84-4 as the R = n-butyl member) using optical microscopy, differential scanning calorimetry (DSC), and binary miscibility diagrams [1]. Across the 22 compounds studied, 9 exhibited a stable nematic phase; the N≡C—, —R series members were identified among the nematic-phase-forming compounds based on characteristic schlieren textures and continuous miscibility with known nematic standards [1]. Heats of transition (ΔH) were measured by DSC for all compounds, and phase diagrams of binary mixtures were constructed to determine eutectic compositions suitable for room-temperature nematic operation [1]. The unambiguous assignment of CAS 39203-84-4 to the nematic mesophase class—rather than smectic A or B—is critical for its intended application in TN display mixtures, where smectic phases cause scattering losses and slow electro-optical response [2].

Mesophase identification Nematic phase Miscibility diagram

Procurement-Relevant Application Scenarios for Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]- (CAS 39203-84-4)


Positive-Δε Dopant for Room-Temperature Twisted Nematic (TN) Display Mixtures

CAS 39203-84-4 serves as a minority dopant (3–10 wt%) in negative-Δε Schiff-base host mixtures to produce functional TN-display materials with positive dielectric anisotropy. This application is directly supported by U.S. Patent 3,960,749, which demonstrated that as little as 3 wt% of p-cyanobenzal-p'-n-butylaniline in a bis-(4'-n-octyloxybenzal)-2-chlorophenylenediamine/p-methylbenzal-p'-n-butylaniline host converts the mixture from negative to positive Δε while maintaining nematic-phase stability from approximately −10°C to +70°C [1]. The resulting mixture enables TN-cell operation at ~5 V threshold, suitable for low-power segmented and multiplexed LCDs. Procurement rationale: purchasing a small quantity of CAS 39203-84-4 as a Δε-inverting dopant is more economical than sourcing a fully pre-formulated +Δε nematic mixture.

Calibration Standard or Reference Compound in Dielectric Anisotropy Research on Benzylideneaniline Mesogens

As a well-characterized member of the N≡C—, —R series studied by Billard et al. (1975), CAS 39203-84-4 serves as a reference compound for systematic investigations of structure-property relationships in cyano-terminated Schiff-base liquid crystals [1]. Its dielectric anisotropy, transition enthalpies (measured by DSC), and phase behavior have been documented alongside 21 related compounds, making it useful as a calibration point for computational modeling of mesogen dipole moments and for experimental benchmarking of new +Δε Schiff-base derivatives. Researchers procuring this compound for comparative studies benefit from the existing Billard et al. dataset as a baseline for interpreting their own measurements.

Formulation Component in Dual-Frequency Addressable Liquid Crystal Mixtures

The sign of dielectric anisotropy in Schiff-base liquid crystals depends on the measurement frequency due to the contribution of molecular dipole relaxation modes. Mixtures containing both −Δε components (e.g., MBBA, EBBA) and +Δε components (e.g., CAS 39203-84-4) can exhibit a dielectric crossover frequency at which Δε passes through zero [1]. This property enables dual-frequency addressed (DFA) LC devices, where switching between low-frequency (+Δε) and high-frequency (−Δε) driving allows for fast, gray-scale-controlled electro-optical modulation. CAS 39203-84-4 is a candidate +Δε component for such formulations, with its concentration adjustable to tune the crossover frequency. Procurement of this compound for DFA research is justified by its known dielectric dispersion characteristics relative to non-cyano Schiff bases [2].

Educational and Laboratory-Scale Demonstration of Terminal Group Effects on Mesomorphic Properties

CAS 39203-84-4 represents the cyano-terminal/alkyl-terminal benzylideneaniline motif, which can be directly compared to the methoxy-terminal/alkyl-terminal motif of MBBA and the ethoxy-terminal/alkyl-terminal motif of EBBA in teaching laboratories or university research settings [1]. The three compounds share the same n-butylaniline moiety but differ only in the benzylidene-ring para substituent (—CN vs. —OCH3 vs. —OC2H5), allowing students and researchers to isolate the effect of terminal group polarity on mesophase thermal stability, dielectric anisotropy, and optical textures. The straightforward single-step synthesis of CAS 39203-84-4 (80–85% yield) makes it accessible for in-house preparation in academic laboratories [2]. Procurement for educational kits benefits from the compound's well-documented comparative context.

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